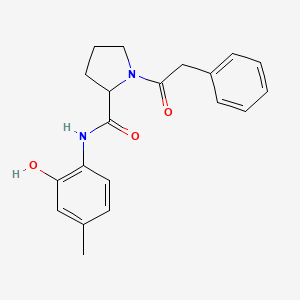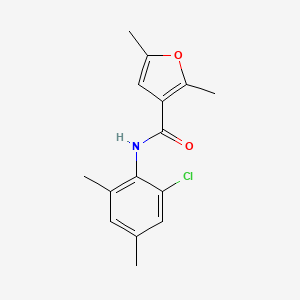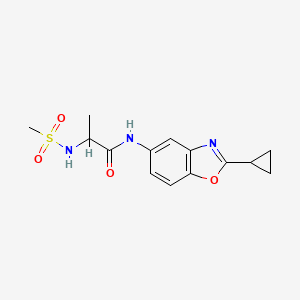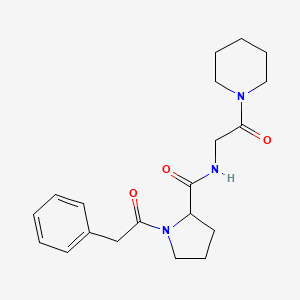
4-(5-methylthiophene-2-carbonyl)-N-pyridin-2-ylpiperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-methylthiophene-2-carbonyl)-N-pyridin-2-ylpiperazine-1-carboxamide, also known as MTPP, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields.
科学研究应用
4-(5-methylthiophene-2-carbonyl)-N-pyridin-2-ylpiperazine-1-carboxamide has been studied for its potential applications in various fields of scientific research. In the field of medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In addition, this compound has also been studied for its potential applications in the field of neuroscience, where it has been shown to modulate the activity of certain neurotransmitters and receptors.
作用机制
The mechanism of action of 4-(5-methylthiophene-2-carbonyl)-N-pyridin-2-ylpiperazine-1-carboxamide involves its interaction with various molecular targets in the body. In the case of its potential applications in the field of medicinal chemistry, this compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of diseases such as cancer and Alzheimer's disease. In the field of neuroscience, this compound has been shown to modulate the activity of certain neurotransmitters and receptors, which can have an impact on various physiological processes in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound can vary depending on its mode of action and the specific molecular targets it interacts with. In the case of its potential applications in the field of medicinal chemistry, this compound has been shown to inhibit the activity of certain enzymes and proteins, which can lead to a decrease in the growth and proliferation of cancer cells, as well as a reduction in the accumulation of beta-amyloid plaques in the brain, which are associated with Alzheimer's disease. In the field of neuroscience, this compound has been shown to modulate the activity of certain neurotransmitters and receptors, which can have an impact on various physiological processes in the body.
实验室实验的优点和局限性
One advantage of using 4-(5-methylthiophene-2-carbonyl)-N-pyridin-2-ylpiperazine-1-carboxamide in lab experiments is its potential to serve as a versatile molecular tool for investigating various biological processes. However, one limitation of using this compound in lab experiments is its potential toxicity, which can limit its use in certain applications.
未来方向
There are several future directions for the study of 4-(5-methylthiophene-2-carbonyl)-N-pyridin-2-ylpiperazine-1-carboxamide. One potential direction is the further investigation of its potential applications in the field of medicinal chemistry, particularly in the development of novel drugs for the treatment of cancer and Alzheimer's disease. Another potential direction is the further investigation of its potential applications in the field of neuroscience, particularly in the study of the molecular mechanisms underlying various neurological disorders. Additionally, further studies are needed to investigate the potential toxicity and safety of this compound, which can have implications for its use in various applications.
合成方法
The synthesis of 4-(5-methylthiophene-2-carbonyl)-N-pyridin-2-ylpiperazine-1-carboxamide involves the reaction of 2-pyridinylpiperazine with 5-methylthiophene-2-carbonyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified through column chromatography to obtain pure this compound.
属性
IUPAC Name |
4-(5-methylthiophene-2-carbonyl)-N-pyridin-2-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-12-5-6-13(23-12)15(21)19-8-10-20(11-9-19)16(22)18-14-4-2-3-7-17-14/h2-7H,8-11H2,1H3,(H,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYKYHNXUWBWCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CCN(CC2)C(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-phenyl-N'-[3-(4-phenylpiperazin-1-yl)propanoyl]butanehydrazide](/img/structure/B7532795.png)


![Imidazol-1-yl-[4-(2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7532850.png)
![[4-(Imidazole-1-carbonyl)piperazin-1-yl]-phenylmethanone](/img/structure/B7532852.png)

![N-methyl-N-[(5-methylfuran-2-yl)methyl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B7532857.png)
![1-benzyl-N-ethyl-N-[2-(ethylamino)-2-oxoethyl]piperidine-3-carboxamide](/img/structure/B7532859.png)


![N-[1-(dimethylamino)-1-oxopropan-2-yl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7532871.png)



